3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346495
InChI: InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)
SMILES:
Molecular Formula: C6H7FO2
Molecular Weight: 130.12 g/mol

3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17346495

Molecular Formula: C6H7FO2

Molecular Weight: 130.12 g/mol

* For research use only. Not for human or veterinary use.

3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid -

Specification

Molecular Formula C6H7FO2
Molecular Weight 130.12 g/mol
IUPAC Name 3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid
Standard InChI InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9)
Standard InChI Key DWUXHJRDBJFYJW-UHFFFAOYSA-N
Canonical SMILES C1C2C1(CC2F)C(=O)O

Introduction

Structural and Nomenclature Considerations

The compound’s systematic name, 3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid, reflects its IUPAC-defined bicyclic structure. The [2.1.0] bicycloalkane system consists of a five-membered ring with bridgehead carbons at positions 1 and 3, creating two fused rings of sizes 2 and 1 (Figure 1). The fluorine substituent occupies the 3-position, while the carboxylic acid group is at the bridgehead 1-position.

Molecular Geometry and Strain Analysis

Bicyclo[2.1.0]pentane systems exhibit significant angular strain due to the compressed bond angles at the bridgehead carbons. Computational studies on analogous bicyclo[2.1.0]pentanes suggest bond angles of approximately 94° at the bridgehead, compared to the ideal tetrahedral angle of 109.5° . This strain influences reactivity, particularly in ring-opening reactions and electrophilic substitutions. Fluorination at the 3-position introduces steric and electronic effects, potentially modulating strain distribution.

Comparative Analysis with Bicyclo[1.1.1]pentane Derivatives

While bicyclo[1.1.1]pentane derivatives (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid) are well-documented , the [2.1.0] isomer remains less studied. Key differences include:

  • Ring Strain: Bicyclo[1.1.1]pentane exhibits higher strain energy (~70 kcal/mol) compared to the [2.1.0] system (~50 kcal/mol) , affecting thermal stability and synthetic routes.

  • Synthetic Accessibility: The [1.1.1] scaffold is often constructed via photochemical [2+2] cycloadditions , whereas [2.1.0] systems may require alternative strategies like intramolecular C–H insertion.

Synthetic Methodologies

Photochemical Cyclization Strategies

The synthesis of bicyclo[2.1.0]pentane derivatives typically involves intramolecular cyclization of diazo compounds or carbene precursors. For example, irradiation of 1,3-diazabicyclo[3.2.0]hept-3-ene derivatives generates bicyclo[2.1.0]pentane intermediates via nitrogen extrusion . Adapting this approach, fluorination could be achieved through:

  • Post-Cyclization Fluorination: Electrophilic fluorination (e.g., Selectfluor®) of a preformed bicyclo[2.1.0]pentane-carboxylic acid intermediate.

  • Pre-Functionalized Precursors: Incorporating fluorine via a fluorinated diazo precursor prior to cyclization.

Challenges in [2.1.0] System Synthesis

  • Regioselectivity: Fluorination at the 3-position may compete with alternative sites due to the strained geometry.

  • Purification: High strain energy increases susceptibility to decomposition during chromatography or distillation.

Physicochemical Properties

Spectral Characterization

While experimental data for 3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid is limited, analogous compounds provide benchmarks:

NMR Spectroscopy

  • ¹H NMR: Bridgehead protons in bicyclo[2.1.0] systems resonate upfield (δ 1.5–2.5 ppm) . Fluorine coupling (²JHF ≈ 48 Hz) would split adjacent protons.

  • ¹³C NMR: The carboxylic carbon typically appears at δ ~175 ppm, while the fluorinated carbon shows a downfield shift (δ ~75 ppm) with JCFJ_{CF} ≈ 329 Hz .

  • ¹⁹F NMR: A singlet near δ −150 ppm is anticipated, consistent with aliphatic C–F environments .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₆H₇FO₂, with a predicted [M+H]+ ion at m/z 131.0451 .

Thermodynamic Stability

Differential scanning calorimetry (DSC) of related bicyclo[2.1.0]pentanes reveals decomposition onset temperatures near 120°C , suggesting limited thermal stability. Fluorination may slightly increase stability by reducing electron density at reactive bridgeheads.

Applications in Medicinal Chemistry

Case Study: Bicyclo[1.1.1]pentane Analogues

The [1.1.1] analogue, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, has been incorporated into TRPV1 antagonists, demonstrating improved pharmacokinetic profiles over flat aromatic cores . Similar advantages are anticipated for the [2.1.0] system, albeit with distinct conformational dynamics.

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